Cas no 80563-82-2 (3,5-Dimethoxybenzene-1-Sulfonyl Chloride)
3,5-Dimethoxybenzene-1-Sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl Chloride
- 3,5-Dimethoxybenzenesulfonyl chloride (ACI)
- 3,5-Dimethoxybenzene sulfonic acid chloride
- 3,5-Dimethoxybenzene-1-sulfonyl chloride
- 3,5-Dimethoxybenzene-1-Sulfonyl Chloride
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- MDL: MFCD18395735
- Inchi: 1S/C8H9ClO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3
- InChI Key: YJDHWSWHDQCMRG-UHFFFAOYSA-N
- SMILES: O=S(C1C=C(OC)C=C(OC)C=1)(Cl)=O
3,5-Dimethoxybenzene-1-Sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D526070-10mg |
3,5-Dimethoxybenzene-1-Sulfonyl Chloride |
80563-82-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D526070-50mg |
3,5-Dimethoxybenzene-1-Sulfonyl Chloride |
80563-82-2 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | D526070-100mg |
3,5-Dimethoxybenzene-1-Sulfonyl Chloride |
80563-82-2 | 100mg |
$ 320.00 | 2022-06-02 | ||
| abcr | AB510799-1 g |
3,5-Dimethoxybenzene-1-sulfonyl chloride; . |
80563-82-2 | 1g |
€905.50 | 2023-06-14 | ||
| eNovation Chemicals LLC | D771550-0.1g |
3,5-diMethoxybenzene-1-sulfonyl chloride |
80563-82-2 | 95% | 0.1g |
$300 | 2023-05-17 | |
| Enamine | EN300-112407-0.05g |
3,5-dimethoxybenzene-1-sulfonyl chloride |
80563-82-2 | 95% | 0.05g |
$136.0 | 2023-10-26 | |
| Enamine | EN300-112407-0.1g |
3,5-dimethoxybenzene-1-sulfonyl chloride |
80563-82-2 | 95% | 0.1g |
$203.0 | 2023-10-26 | |
| Enamine | EN300-112407-0.25g |
3,5-dimethoxybenzene-1-sulfonyl chloride |
80563-82-2 | 95% | 0.25g |
$290.0 | 2023-10-26 | |
| Enamine | EN300-112407-0.5g |
3,5-dimethoxybenzene-1-sulfonyl chloride |
80563-82-2 | 95% | 0.5g |
$456.0 | 2023-10-26 | |
| Enamine | EN300-112407-1.0g |
3,5-dimethoxybenzene-1-sulfonyl chloride |
80563-82-2 | 95% | 1g |
$585.0 | 2023-05-26 |
3,5-Dimethoxybenzene-1-Sulfonyl Chloride Suppliers
3,5-Dimethoxybenzene-1-Sulfonyl Chloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3,5-Dimethoxybenzene-1-Sulfonyl Chloride
Professional Introduction to 3,5-Dimethoxybenzene-1-Sulfonyl Chloride (CAS No. 80563-82-2)
3,5-Dimethoxybenzene-1-Sulfonyl Chloride, with the chemical formula C₈H₈Cl₂O₄S, is a versatile sulfonating agent widely utilized in synthetic organic chemistry and pharmaceutical research. This compound, identified by its CAS number 80563-82-2, plays a pivotal role in the development of fine chemicals and active pharmaceutical ingredients (APIs). Its unique structural properties, characterized by the presence of methoxy and sulfonyl chloride substituents, make it a valuable intermediate in constructing complex molecular frameworks.
The significance of 3,5-Dimethoxybenzene-1-Sulfonyl Chloride in modern chemistry stems from its ability to facilitate sulfonation reactions efficiently. Sulfonamides, derivatives of sulfonic acids, are crucial pharmacophores in drug design due to their broad biological activity. The sulfonyl chloride moiety in this compound enables facile introduction of sulfonamide groups into target molecules, which is particularly relevant in the synthesis of antiviral, anti-inflammatory, and anticancer agents. Recent advancements in medicinal chemistry have highlighted the compound's role in generating novel sulfonamide-based drugs with enhanced efficacy and reduced toxicity.
Recent studies have demonstrated the utility of 3,5-Dimethoxybenzene-1-Sulfonyl Chloride in the synthesis of heterocyclic compounds. Heterocycles are integral to many therapeutic agents, and their structural diversity often correlates with pharmacological potency. Researchers have leveraged this compound to construct fused ring systems, such as benzothiophenes and indoles, which are prevalent in bioactive molecules. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported the use of 3,5-Dimethoxybenzene-1-Sulfonyl Chloride to synthesize a series of benzothiophene sulfonamides exhibiting potent inhibitory activity against certain enzymes implicated in metabolic disorders.
The pharmaceutical industry has also explored the applications of 3,5-Dimethoxybenzene-1-Sulfonyl Chloride in developing kinase inhibitors. Kinases are enzymes involved in signal transduction pathways and are often targeted in anticancer therapies. The methoxy groups in the aromatic ring enhance lipophilicity while maintaining metabolic stability, making derivatives of this compound attractive candidates for drug development. A notable example is its use in creating tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of chronic myeloid leukemia (CML). The compound's ability to undergo regioselective sulfonylation ensures precise functionalization, a critical factor in achieving high yields and purity of desired intermediates.
In addition to its role in small-molecule drug synthesis, 3,5-Dimethoxybenzene-1-Sulfonyl Chloride has found applications in material science. Its sulfonamide derivatives exhibit interesting electronic properties, making them suitable for use as ligands or catalysts in organic transformations. For example, researchers have employed these derivatives as ligands for transition metal complexes that catalyze cross-coupling reactions essential for constructing complex organic molecules. This dual utility underscores the compound's versatility and broad applicability across multiple scientific disciplines.
The synthesis of 3,5-Dimethoxybenzene-1-Sulfonyl Chloride typically involves chlorosulfonation followed by methylation of a pre-existing aromatic ring. This approach ensures high regioselectivity and yield, making it an efficient starting material for further chemical modifications. Advances in green chemistry have also led to the development of more sustainable synthetic routes for this compound. For instance, solvent-free reactions and catalytic methods have been investigated to minimize waste generation while maintaining high reaction efficiency.
Future research directions may focus on expanding the scope of 3,5-Dimethoxybenzene-1-Sulfonyl Chloride applications through innovative synthetic methodologies and computational modeling. The integration of artificial intelligence (AI) into drug discovery has enabled rapid screening of potential candidates based on structural features similar to known bioactive molecules. This approach could accelerate the identification of novel sulfonamide-based drugs derived from 3,5-Dimethoxybenzene-1-Sulfonyl Chloride, potentially addressing unmet medical needs more efficiently than traditional methods.
In conclusion,3,5-Dimethoxybenzene-1-Sulfonyl Chloride (CAS No. 80563-82-2) remains a cornerstone compound in synthetic chemistry and pharmaceutical research due to its multifaceted utility as a sulfonating agent. Its role in generating structurally diverse scaffolds for drug development continues to be explored through cutting-edge methodologies. As scientific understanding evolves,this compound will undoubtedly continue to contribute significantly to advancements across multiple scientific domains.
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